![molecular formula C6H3BrClN3 B6163139 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine CAS No. 2090743-43-2](/img/no-structure.png)

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

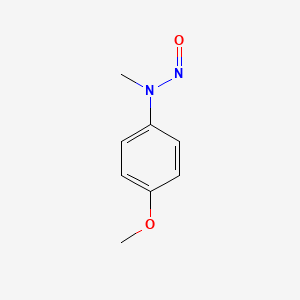

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic organic compound . It has a molecular weight of 232.47 .

Molecular Structure Analysis

The molecular formula of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is C6H3BrClN3 . The InChI code is 1S/C6H3BrClN3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11) .Physical And Chemical Properties Analysis

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a solid .科学的研究の応用

Here is a comprehensive analysis of the scientific research applications of “5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine”, focusing on six unique applications:

Pharmaceuticals

This compound has shown potential in the field of pharmaceuticals. For instance, derivatives of 7-azaindole, which can be synthesized from compounds like 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, have been used to create complexes with significant activity against various carcinoma cell lines . Additionally, mechanistic investigations of related compounds have revealed their ability to induce cell cycle arrest and apoptosis in cancer cells .

Organic Synthesis

In organic synthesis, this compound serves as an important raw material and intermediate. It is utilized in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs . Its derivatives have been used in the synthesis of potent and selective inhibitors for therapeutic purposes .

Analytical Chemistry

The compound can be used in analytical chemistry for method development and validation, including techniques like NMR, HPLC, LC-MS, and UPLC .

作用機序

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .

Mode of Action

If it shares similarities with its analogs, it might interact with its targets, possibly inhibiting their function and leading to changes in cellular processes .

Biochemical Pathways

If it acts like its analogs, it could potentially affect pathways related to cell cycle regulation .

Result of Action

If it behaves like its analogs, it might lead to cell cycle arrest, thereby inhibiting the proliferation of cells .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine involves the reaction of 3-chloro-5-nitropyridazine with sodium hydride and 1,2-dibromoethane, followed by reduction with palladium on carbon and hydrogen gas.", "Starting Materials": [ "3-chloro-5-nitropyridazine", "sodium hydride", "1,2-dibromoethane", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: React 3-chloro-5-nitropyridazine with sodium hydride and 1,2-dibromoethane in anhydrous DMF at 80°C for 24 hours.", "Step 2: Cool the reaction mixture and filter off the precipitate. Wash the precipitate with water and dry it.", "Step 3: Reduce the precipitate with palladium on carbon and hydrogen gas at room temperature and atmospheric pressure for 24 hours.", "Step 4: Filter off the palladium on carbon and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent." ] } | |

CAS番号 |

2090743-43-2 |

製品名 |

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine |

分子式 |

C6H3BrClN3 |

分子量 |

232.5 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。